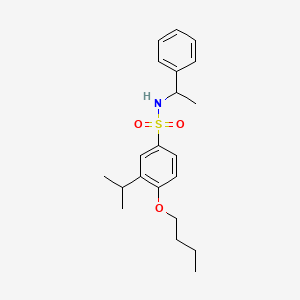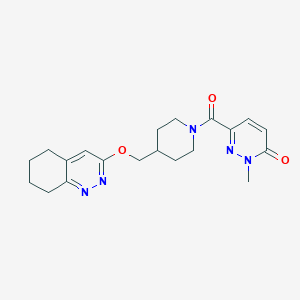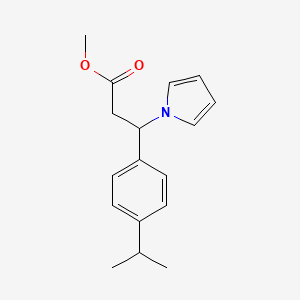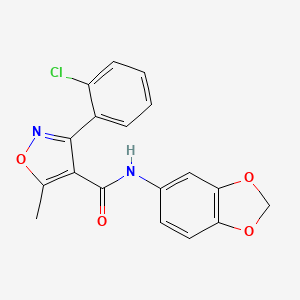
4-butoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide is a chemical compound that has been the focus of extensive scientific research. This compound is commonly referred to as BPPB and is used in various laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential applications in medicine.
作用機序
BPPB acts as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory prostaglandins. By inhibiting COX-2, BPPB reduces the production of these inflammatory mediators, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
BPPB has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to have a good safety profile with minimal side effects.
実験室実験の利点と制限
One of the main advantages of using BPPB in laboratory experiments is its specificity towards the COX-2 enzyme, which makes it a valuable tool for studying the role of COX-2 in various biological processes. However, one limitation of BPPB is its relatively low potency compared to other COX-2 inhibitors, which may limit its effectiveness in certain experiments.
将来の方向性
There are several potential future directions for research on BPPB. One area of interest is the development of more potent analogs of BPPB that can be used in the treatment of inflammatory conditions. Another area of interest is the study of BPPB's effects on other biological processes, such as its potential role in cancer prevention and treatment. Additionally, further research is needed to fully understand the safety and efficacy of BPPB in humans.
合成法
The synthesis of BPPB involves the reaction of 4-butoxybenzenesulfonyl chloride with N-(1-phenylethyl)-isopropylamine in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
BPPB has been extensively studied for its potential applications in medicine. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions such as arthritis and neuropathic pain.
特性
IUPAC Name |
4-butoxy-N-(1-phenylethyl)-3-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3S/c1-5-6-14-25-21-13-12-19(15-20(21)16(2)3)26(23,24)22-17(4)18-10-8-7-9-11-18/h7-13,15-17,22H,5-6,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXWBKNOZYYZHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide](/img/structure/B2754812.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzylthio)acetamide](/img/structure/B2754815.png)
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2754817.png)



![Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2754823.png)


![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide](/img/structure/B2754827.png)
![ethyl 2-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2754830.png)

![3-[(Dimethylcarbamoyl)amino]benzoic acid](/img/structure/B2754832.png)
